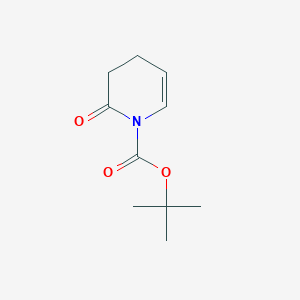
9H-carbazole-3,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 3rd and 6th positions of the carbazole ring. It is a white to pale yellow solid with a distinct aromatic odor and is known for its stability under normal conditions .
Vorbereitungsmethoden
The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole-3,6-dicarbaldehyde can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole-3,6-dicarbaldehyde: Similar in structure but with an ethyl group at the nitrogen atom, it exhibits different photophysical properties.
9-Methylcarbazole-3,6-dicarbaldehyde: This compound has a methyl group at the nitrogen atom and shows variations in reactivity and stability.
9-Benzylcarbazole-3,6-dicarbaldehyde: With a benzyl group at the nitrogen atom, it is used in the synthesis of coordination cages and other complex structures.
The uniqueness of this compound lies in its versatility and ease of functionalization, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C14H9NO2 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
9H-carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H |
InChI-Schlüssel |
CFXBQRKAIVEHJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


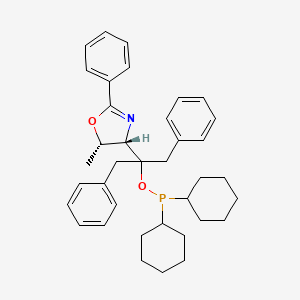
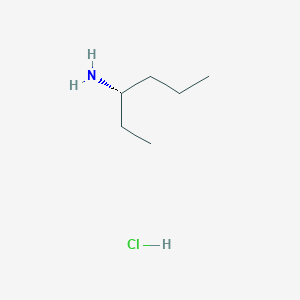
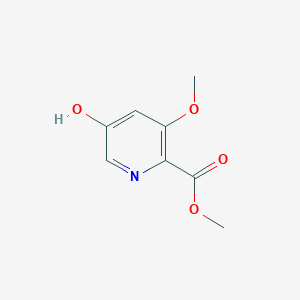
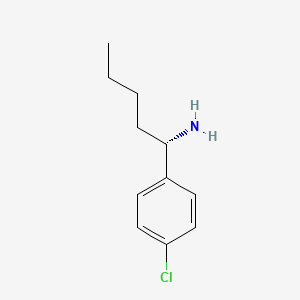
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
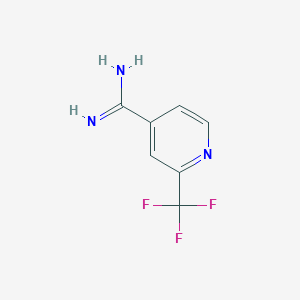
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
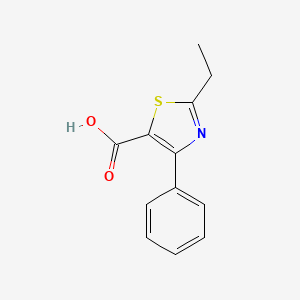
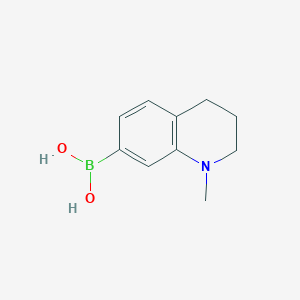
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
